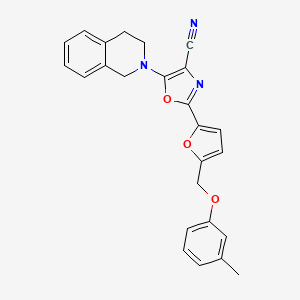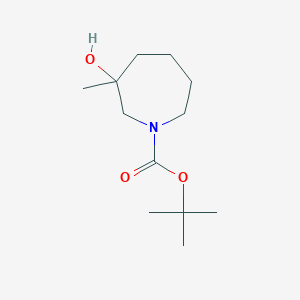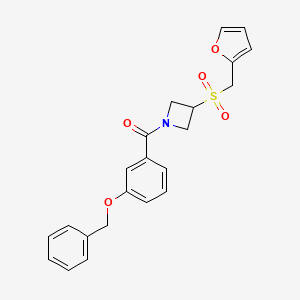
5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C25H21N3O3 and its molecular weight is 411.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Spectroscopic Studies
Research on compounds with similar complex structures often involves detailed structural and spectroscopic analysis. For instance, a study by Singh et al. (2017) synthesized a fluorescent compound containing a 1,2,3-triazole moiety and investigated its properties through spectroscopic (FT-IR and NMR), electronic, and photophysical studies using density functional theory calculations. This research highlights the importance of understanding the molecular structure, absorption-emission characteristics, and nonlinear optical properties for potential applications in materials science (Singh, Singh, & Khurana, 2017).
Synthetic Routes and Reactions
Synthesis of compounds with intricate structures like the one often involves multi-step reactions and unique synthetic pathways. Opsomer et al. (2020) reported a metal-free synthesis of functionalized 1-methyleneisoquinolines, providing a foundation for synthesizing similar complex molecules. This approach underscores the versatility of triazole-mediated reactions in constructing complex heterocyclic compounds (Opsomer, Van Hoof, D'Angelo, & Dehaen, 2020).
properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-17-5-4-8-20(13-17)29-16-21-9-10-23(30-21)24-27-22(14-26)25(31-24)28-12-11-18-6-2-3-7-19(18)15-28/h2-10,13H,11-12,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNFKPOUSAFDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCC5=CC=CC=C5C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2925821.png)

![2-[({6-Cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amino]-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2925823.png)
![8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B2925824.png)

![N-(4-methoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2925827.png)
![1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2925829.png)


![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2925836.png)
![Benzo[d]thiazol-2-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2925839.png)
